1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione

Catalog No.
S13047816
CAS No.
192432-85-2
M.F
C24H19NO3
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione

CAS Number

192432-85-2

Product Name

1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione

IUPAC Name

1-(4-pyren-1-ylbutanoyl)pyrrolidine-2,5-dione

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C24H19NO3/c26-20(25-21(27)13-14-22(25)28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2

InChI Key

XYJNTRZBYNRQEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrene moiety linked to a pyrrolidine-2,5-dione framework. The compound's molecular formula is C17_{17}H17_{17}N1_{1}O2_{2}, and it features a butanoyl group attached to the nitrogen of the pyrrolidine ring. The presence of the pyrene unit contributes to its potential applications in fluorescence and organic electronics due to pyrene's well-known photophysical properties.

  • Oxidation: The pyrene moiety can be oxidized to form various derivatives, including quinones.
  • Reduction: Reduction reactions can yield hydroperylene derivatives.
  • Substitution: Hydrolysis of the ester linkage can occur under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis.

The synthesis of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione typically involves several key steps:

  • Formation of Pyrene Derivative: Pyrene is functionalized using Friedel-Crafts acylation with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Coupling with Pyrrolidine-2,5-dione: The resulting pyrene derivative is coupled with pyrrolidine-2,5-dione using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired compound.

This multi-step synthesis allows for the introduction of the pyrene moiety while maintaining the integrity of the pyrrolidine-2,5-dione structure.

1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione has several notable applications:

  • Fluorescent Probes: Its strong fluorescence makes it a candidate for use in biological imaging techniques.
  • Organic Electronics: The unique electronic properties imparted by the pyrene unit allow for potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.
  • Drug Delivery Systems: The compound's ability to form stable conjugates with bioactive molecules positions it as a potential agent in targeted drug delivery systems.

Several compounds share structural similarities with 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione:

Compound NameStructureUnique Features
1-(4-(Perylen-3-yl)butanoyl)pyrrolidine-2,5-dionePerylene moietyStronger fluorescence due to perylene's properties
1-(4-(Anthracen-9-yl)butanoyl)pyrrolidine-2,5-dioneAnthracene moietyDifferent electronic properties and fluorescence characteristics
1-(4-(Phenanthren-9-yl)butanoyl)pyrrolidine-2,5-dionePhenanthrene moietyPotentially different solubility and stability profiles

Uniqueness

The uniqueness of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione lies in its combination of a pyrene unit with a pyrrolidine backbone. This structure not only enhances its photophysical properties but also provides versatile applications in both chemical synthesis and biological contexts. The ability to modify this compound further opens avenues for developing new materials and probes in scientific research.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

369.13649347 g/mol

Monoisotopic Mass

369.13649347 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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